An In-depth Technical Guide to 4-Bromo-6-(trifluoromethyl)-1H-indole
An In-depth Technical Guide to 4-Bromo-6-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-(trifluoromethyl)-1H-indole is a halogenated and trifluoromethyl-substituted indole derivative. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals. The strategic incorporation of a bromine atom and a trifluoromethyl group onto the indole ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for various biological targets. These characteristics make 4-Bromo-6-(trifluoromethyl)-1H-indole a valuable building block in medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on experimental details and data.
Physicochemical Properties
The fundamental physicochemical properties of 4-Bromo-6-(trifluoromethyl)-1H-indole are summarized in the table below. This data is essential for its handling, characterization, and application in chemical synthesis and biological assays.
| Property | Value |
| CAS Number | 1000342-93-7 |
| Molecular Formula | C₉H₅BrF₃N |
| Molecular Weight | 264.04 g/mol |
| Appearance | Off-white to light yellow powder |
| Purity | Typically ≥97% |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances.[1] |
Synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole
The synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole can be approached through established indole synthesis methodologies, most notably the Leimgruber-Batcho indole synthesis. This method is advantageous due to its use of readily available starting materials and generally mild reaction conditions.
Proposed Synthetic Pathway: Leimgruber-Batcho Synthesis
A plausible synthetic route starting from 2-methyl-3-bromo-5-(trifluoromethyl)nitrobenzene is outlined below. This pathway is analogous to the synthesis of similar substituted indoles.[2][3]
Caption: Proposed Leimgruber-Batcho synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole.
Experimental Protocol (Hypothetical)
The following is a detailed, hypothetical experimental protocol based on established procedures for similar indole syntheses.[2][3]
Step 1: Synthesis of the Enamine Intermediate
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To a solution of 2-methyl-3-bromo-5-(trifluoromethyl)nitrobenzene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (5.0 eq) and pyrrolidine (1.0 eq).
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Heat the reaction mixture to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
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Add methanol to the residue while stirring to precipitate the enamine intermediate as a solid.
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Filter the solid, wash with cold methanol, and dry under vacuum.
Step 2: Synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole
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Suspend the enamine intermediate (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran (THF).
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Add Raney nickel (a catalytic amount) to the suspension.
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Cool the mixture to 0 °C and slowly add hydrazine monohydrate (1.5 eq).
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Allow the reaction to warm to room temperature and stir for 5 hours.
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Monitor the reaction by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with ethyl acetate.
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Combine the filtrates and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford 4-Bromo-6-(trifluoromethyl)-1H-indole.
Spectroscopic Data
Table of Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The N-H proton of the indole ring will likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons in the range of δ 100-140 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 263 and 265 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |
| IR (KBr) | N-H stretching vibration around 3400 cm⁻¹. C-H stretching of the aromatic ring around 3100 cm⁻¹. C=C stretching of the aromatic ring in the region of 1600-1450 cm⁻¹. Strong C-F stretching bands are expected in the 1350-1100 cm⁻¹ region. |
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The addition of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.
While specific biological activity for 4-Bromo-6-(trifluoromethyl)-1H-indole has not been extensively reported, a complex derivative incorporating a "4-bromo-3-(trifluoromethyl)phenyl" moiety has been investigated for its antitubercular activity.[4] This suggests that indole-containing compounds with this substitution pattern may have potential as antimicrobial agents.
Potential Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for utilizing 4-Bromo-6-(trifluoromethyl)-1H-indole in a drug discovery program.
Caption: A logical workflow for the use of 4-Bromo-6-(trifluoromethyl)-1H-indole in drug discovery.
Conclusion
4-Bromo-6-(trifluoromethyl)-1H-indole represents a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis can be achieved through established methodologies, and its unique substitution pattern offers opportunities for the generation of diverse chemical libraries. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
